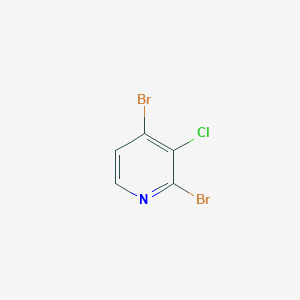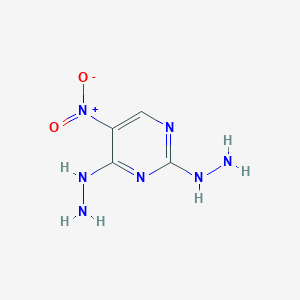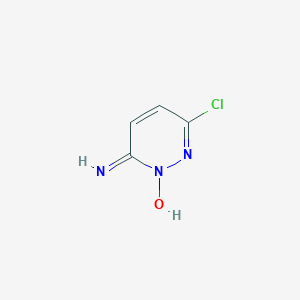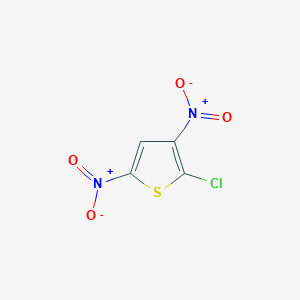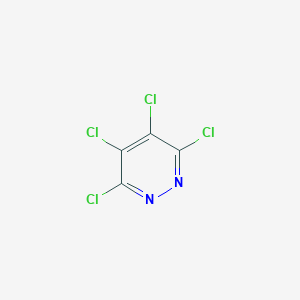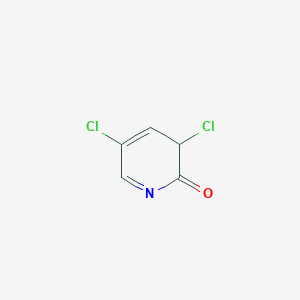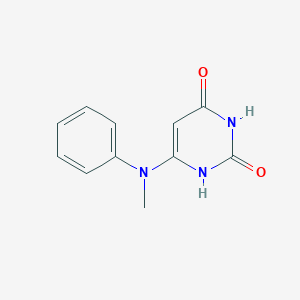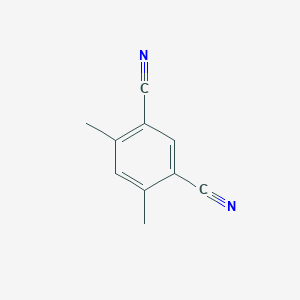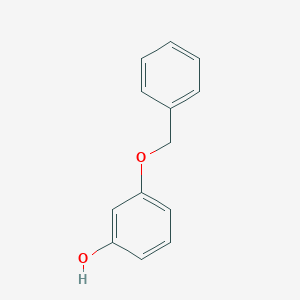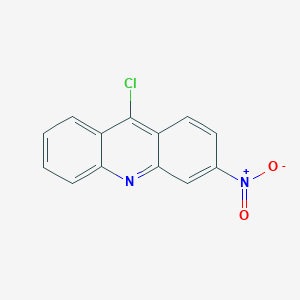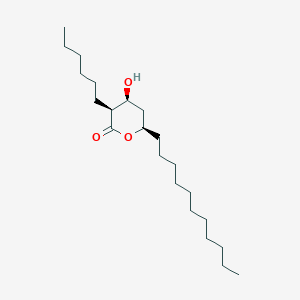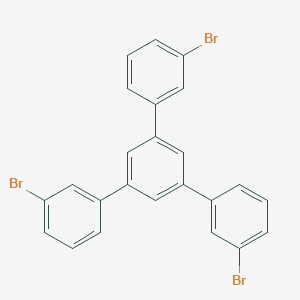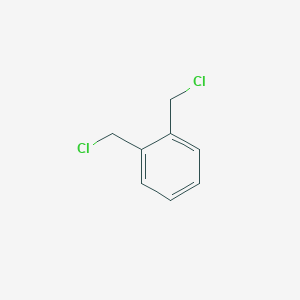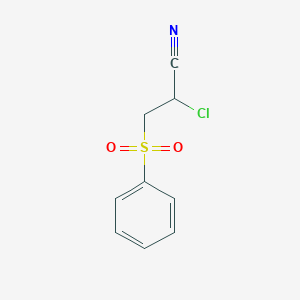
2-Chloro-3-(phenylsulfonyl)propanenitrile
Übersicht
Beschreibung
2-Chloro-3-(phenylsulfonyl)propanenitrile (CPS) is a chemical compound that has been used in scientific research due to its unique properties. CPS is a white crystalline solid that is soluble in most organic solvents. It is a versatile chemical that has been used in various fields of research, including medicinal chemistry, chemical biology, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(phenylsulfonyl)propanenitrile involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to be a competitive inhibitor of sEH, meaning that it competes with the substrate for binding to the enzyme. The binding of 2-Chloro-3-(phenylsulfonyl)propanenitrile to the enzyme is reversible, and the inhibition can be reversed by removing the compound from the solution.
Biochemische Und Physiologische Effekte
2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to reduce blood pressure and improve vascular function in animal models of hypertension. Studies have also suggested that 2-Chloro-3-(phenylsulfonyl)propanenitrile may have neuroprotective effects and could be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-(phenylsulfonyl)propanenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also relatively inexpensive compared to other enzyme inhibitors. However, 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations. It is not highly selective for sEH and can inhibit other enzymes at high concentrations. It is also not very water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile. One area of interest is the development of more selective sEH inhibitors based on the structure of 2-Chloro-3-(phenylsulfonyl)propanenitrile. Another area of interest is the use of 2-Chloro-3-(phenylsulfonyl)propanenitrile in the treatment of cardiovascular and neurological diseases. Further studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-3-(phenylsulfonyl)propanenitrile and its potential as a therapeutic agent.
In conclusion, 2-Chloro-3-(phenylsulfonyl)propanenitrile is a versatile chemical that has been used extensively in scientific research. It has been shown to be a potent inhibitor of certain enzymes and has several biochemical and physiological effects. While 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile, and further studies are needed to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(phenylsulfonyl)propanenitrile has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme human soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to inhibit the activity of other enzymes such as aldose reductase and matrix metalloproteinases.
Eigenschaften
CAS-Nummer |
1424-50-6 |
|---|---|
Produktname |
2-Chloro-3-(phenylsulfonyl)propanenitrile |
Molekularformel |
C9H8ClNO2S |
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-2-chloropropanenitrile |
InChI |
InChI=1S/C9H8ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,7H2 |
InChI-Schlüssel |
IWXBVRBZXCRQEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

